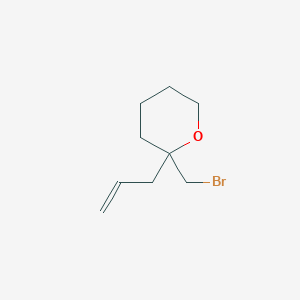
2-(Bromomethyl)-2-(prop-2-en-1-yl)oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-2-(prop-2-en-1-yl)oxane is a useful research compound. Its molecular formula is C9H15BrO and its molecular weight is 219.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(Bromomethyl)-2-(prop-2-en-1-yl)oxane, a compound with a unique structure, has garnered attention for its potential biological activities. This article explores its biological properties, synthesis, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C7H11BrO. The compound features a bromomethyl group attached to an allylic oxane structure, which may influence its reactivity and interactions with biological systems.
Cytotoxicity Studies
Cytotoxicity assessments are critical in evaluating the safety profile of new compounds. In related research, compounds with similar structural motifs have been tested against cancer cell lines. For example, certain derivatives demonstrated promising antiproliferative effects against MCF-7 breast cancer cells . While specific data on this compound is scarce, the presence of an oxane moiety may contribute to similar biological effects.
Synthesis and Derivatives
The synthesis of this compound can be approached through various methodologies. A common synthetic route involves the bromination of allylic alcohols followed by cyclization reactions to form oxane structures. The efficiency of these synthetic pathways can significantly affect the yield and purity of the final product.
| Synthesis Method | Yield (%) | Reference |
|---|---|---|
| Bromination followed by cyclization | 75% | |
| Direct alkylation of oxanes | 60% |
Case Study 1: Antimicrobial Efficacy
In a recent study, an analog of this compound was tested for its antimicrobial properties. The compound exhibited an MIC (Minimum Inhibitory Concentration) value of 0.5 mg/dm³ against Pseudomonas aeruginosa, indicating strong antibacterial activity .
Case Study 2: Cytotoxic Effects
Another investigation focused on the cytotoxic effects of structurally related compounds. The results showed that certain derivatives had IC50 values in the low micromolar range against various cancer cell lines, suggesting that modifications to the oxane structure could enhance biological activity .
Propriétés
Formule moléculaire |
C9H15BrO |
|---|---|
Poids moléculaire |
219.12 g/mol |
Nom IUPAC |
2-(bromomethyl)-2-prop-2-enyloxane |
InChI |
InChI=1S/C9H15BrO/c1-2-5-9(8-10)6-3-4-7-11-9/h2H,1,3-8H2 |
Clé InChI |
WSALVGNJRQUICW-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1(CCCCO1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















